Praeruptorin C

Catalog No.
S637647
CAS No.
M.F
C24H28O7
M. Wt
428.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Praeruptorin C

Crude Peucedani Radix extracts and racemic mixtures introduce variability, compromising IC50 and pharmacokinetic calibrations. Praeruptorin C, a purified dextrorotatory enantiomer (≥98%), eliminates confounding factors for precise calcium channel and MRP2 modulation studies. • Enables reproducible NSCLC models via CTSD/ERK1/2 pathway inhibition. • Superior metabolic stability in non-NADPH assays for carboxylesterase and MRP2 profiling. • Validated for eNOS-dependent vascular relaxation studies.

Product Name

Praeruptorin C

IUPAC Name

[8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate

Molecular Formula

C24H28O7

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3/b14-7+

InChI Key

UFUVJROSOIXJGR-VGOFMYFVSA-N

Synonyms

2-methyl-10-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo(1,2-b:3,4-b)dipyran-9-ol ester of 2-butenolc acid, praeruptorin C, praeruptorine C

Canonical SMILES

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C

Isomeric SMILES

C/C=C(\C)/C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C

Purity

≥98%

Package Size

5 mg, 10 mg

Praeruptorin C is a naturally occurring angular-type pyranocoumarin isolated from the roots of Peucedanum praeruptorum (Peucedani Radix). As a highly purified bioactive secondary metabolite, it serves as a critical analytical marker and pharmacological probe. Unlike crude plant extracts which contain highly variable ratios of coumarins, purified Praeruptorin C provides exact stereochemical and structural definition (corresponding to the dextrorotatory enantiomer, (+)-Praeruptorin A). It is primarily utilized in advanced preclinical research targeting calcium channel antagonism, multidrug resistance-associated protein 2 (MRP2) modulation, and specific oncological pathways, making it an essential procurement target for rigorous structure-activity relationship (SAR) studies and standardized assay development [1].

Research Fit

Pathway toolCalcium antagonism research fit with reported vasorelaxation context
Natural productAngular pyranocoumarin from Peucedanum praeruptorum root extracts
Assay formatSoluble in DMSO for cell-based and tissue-bath assays

Procuring generic "Praeruptorin" mixtures or substituting Praeruptorin C with the more abundant Praeruptorin A or B fundamentally compromises assay reproducibility and pharmacological targeting. Praeruptorins exhibit strict stereoselectivity and structure-dependent activity; for instance, the specific ester substitutions and stereochemistry of Praeruptorin C dictate its unique binding affinities to endothelial nitric oxide synthase (eNOS) and its distinct cytotoxic profiles in specific cell lines [1]. Using racemic mixtures (like dl-Praeruptorin A) or crude Peucedani Radix extracts introduces confounding variables, such as competing multidrug resistance efflux activation or antagonistic enantiomeric degradation, rendering precise IC50 determinations and pharmacokinetic calibrations impossible[2].

Substitution Risk

NSCLC Praeruptorin A and B did not suppress proliferation or migration in NSCLC models; PC active, PA/PB inactive
HCC migration Praeruptorin A inhibited HCC cell migration/invasion; PC and PB showed no effect — tissue-specific divergence
Anti-inflammatory Praeruptorin D and E exhibited greater anti-inflammatory activity than PC in macrophage assays

Superior Antiproliferative Efficacy in Non-Small Cell Lung Cancer (NSCLC) Models

In comparative in vitro assays evaluating human lung cancer cell lines, Praeruptorin C demonstrated significant, dose-dependent antiproliferative activity that was absent in its close structural analogs. Specifically, Praeruptorin C achieved an IC50 of 33.5 ± 7.5 μM in A549 cells and 30.7 ± 8.4 μM in H1299 cells [1]. In direct contrast, parallel treatments with Praeruptorin A and Praeruptorin B failed to produce a significant decrease in cell viability under identical conditions[1]. This establishes Praeruptorin C as the uniquely active pyranocoumarin for targeting the ERK/CTSD signaling pathways in these specific NSCLC models.

Evidence DimensionCell viability inhibition (IC50) in A549 and H1299 cells
Target Compound DataPraeruptorin C: IC50 = 33.5 μM (A549) and 30.7 μM (H1299)
Comparator Or BaselinePraeruptorin A and Praeruptorin B: No significant decrease in cell viability
Quantified Difference>100% differential in measurable cytotoxicity at tested concentrations
Conditions24-hour treatment in human NSCLC cell lines (A549 and H1299) followed by MTT assay

For oncology researchers and drug discovery buyers, Praeruptorin C is the mandatory selection over Praeruptorins A and B when investigating pyranocoumarin-mediated NSCLC suppression.

Ca2+ antagonism potency
Head-to-head
pD2′ = 5.7 (coronary artery) vs. Praeruptorin E pD2′ = 5.2; nifedipine pD2′ = 6.88 reference
Reported calcium antagonism comparison context; PC ~3.2‑fold lower EC50 than PE
Swine coronary artery strips, ex vivo. IC50 79 µM for relaxation.

Stereoselective Potency in Vascular Smooth Muscle Relaxation

Praeruptorin C, which corresponds to the dextrorotatory isomer (+)-Praeruptorin A, exhibits pronounced stereoselective advantages in cardiovascular pharmacology compared to its levorotatory counterpart. In isolated rat aortic rings contracted by KCl, (+)-Praeruptorin A (Praeruptorin C) produced a significantly more potent concentration-dependent relaxation than (-)-Praeruptorin A [1]. This differential activity is attributed to the ability of the (+)-isomer to properly align with the pharmacophores of endothelial nitric oxide synthase (eNOS), effectively activating the NO/cGMP signaling pathway, a mechanism not efficiently triggered by the (-)-isomer [1].

Evidence DimensionVasorelaxant potency and eNOS pathway activation
Target Compound Data(+)-Praeruptorin A (Praeruptorin C): High vasorelaxant potency and eNOS alignment
Comparator Or Baseline(-)-Praeruptorin A: Lower potency, poor eNOS pharmacophore alignment
Quantified DifferenceSignificant stereoselective advantage in NO/cGMP pathway activation
ConditionsIsolated rat aortic rings contracted by KCl

Buyers conducting cardiovascular or smooth muscle assays must procure the specific (+)-isomer (Praeruptorin C) to ensure maximum calcium antagonistic activity and accurate eNOS pathway engagement.

NSCLC antiproliferative
Head-to-head
PC suppressed proliferation, colony formation, wound closure, migration/invasion; PA and PB inactive
Supports NSCLC antiproliferative endpoint review; G0/G1 arrest, ERK/CTSD pathway context
Human NSCLC cell lines in vitro. p21 up, cyclin D1 down.

High-Fidelity Analytical Standard for Pharmacokinetic Profiling

For rigorous pharmacokinetic and quality control applications, Praeruptorin C serves as an indispensable analytical standard with proven stability and linearity. In validated LC-MS/MS methods designed for the simultaneous quantification of pyranocoumarins in plasma, Praeruptorin C demonstrated excellent linearity over a concentration range of 2.00 to 1000 ng/mL [1]. Furthermore, the standard exhibited robust precision, with within-batch and between-batch coefficient of variation (CV) values remaining below 13.1%, and an assay accuracy ranging from -10.5% to 12.5% [1]. This level of analytical reliability cannot be achieved using crude extracts or uncharacterized isomeric mixtures.

Evidence DimensionChromatographic linearity and precision
Target Compound DataPraeruptorin C: Linearity 2.00-1000 ng/mL, CV < 13.1%
Comparator Or BaselineCrude Peucedani Radix extracts: Unquantifiable matrix interference without standards
Quantified DifferenceBaseline resolution and strict quantitative accuracy vs. uncalibrated mixtures
ConditionsLC-MS/MS quantification in rat plasma matrix

Procurement of high-purity Praeruptorin C is essential for analytical laboratories requiring validated calibration curves for metabolism, bioavailability, and quality control studies.

Microsomal stability
Head-to-head
PC remained unbroken; (-)-Praeruptorin A hydrolyzed to angeloyl-khellactone by carboxylesterase
Supports metabolic stability screening context; PC resistant to esterase-mediated degradation
RLMs and HLMs without NADPH. Co-incubation and long-term assay relevance.

Superior Metabolic Stability in In Vitro Assay Conditions

When selecting pyranocoumarins for in vitro testing, baseline compound stability is critical for reproducible dosing. Praeruptorin C (the dextrorotatory (+)-isomer) exhibits significantly higher stability than its levorotatory counterpart in specific metabolic environments. In comparative microsomal stability assays conducted in the absence of an NADPH-regenerating system, (+)-Praeruptorin A (Praeruptorin C) remained unbroken and stable [1]. In contrast, (-)-Praeruptorin A rapidly degraded, yielding (3'R, 4'R)-4'-angeloyl-khellactone and 3'-angeloyl-khellactone via a carboxylesterase-mediated process [1]. This differential stability directly impacts assay reliability.

Evidence DimensionBaseline metabolic stability (non-NADPH conditions)
Target Compound DataPraeruptorin C: Remained unbroken (stable)
Comparator Or Baseline(-)-Praeruptorin A: Degraded into khellactone metabolites
Quantified DifferenceComplete stability vs. rapid carboxylesterase-mediated degradation
ConditionsIn vitro microsomal assays without an NADPH-regenerating system

Procurement of Praeruptorin C ensures stable, degradation-free baseline dosing in standard in vitro assays, preventing artifactual results caused by spontaneous ester hydrolysis seen in related isomers.

Anti-inflammatory ranking
Head-to-head
Praeruptorin D > Praeruptorin E > Praeruptorin C in NO, IL-6, TNF-α inhibition
Reported anti-inflammatory endpoint ranking; PD/PE show greater potency
LPS-stimulated RAW264.7 macrophages. NF-κB/STAT3 pathway context.
HCC migration
Head-to-head
Praeruptorin A inhibited migration/invasion in 4 HCC lines; PC and PB showed no effect
Tissue-specific activity context; PC inactive in HCC migration endpoint
SK-Hep-1, Huh-7, HepG2, PLC/PRF/5. No cytotoxicity by any analog.

Oncology Drug Discovery and Mechanism-of-Action Studies

Due to its unique ability to suppress cell proliferation and downregulate cathepsin D (CTSD) expression via the ERK1/2 signaling pathway, Praeruptorin C is the preferred pyranocoumarin for in vitro and in vivo models of Non-Small Cell Lung Cancer (NSCLC). Its distinct efficacy profile compared to Praeruptorins A and B makes it a critical tool compound for researchers developing novel targeted therapies for lung cancer [1].

Cardiovascular Pharmacology and Calcium Channel Assays

Praeruptorin C is highly suited for studies investigating vascular smooth muscle relaxation, pulmonary hypertension, and calcium channel antagonism. Its specific stereochemistry allows for optimal interaction with eNOS, making it the ideal standard for evaluating the NO/cGMP signaling pathway in isolated tissue preparations, such as aortic rings or tracheal smooth muscle [2].

Pharmacokinetic Profiling and TCM Quality Control

As a primary reference substance, Praeruptorin C is indispensable for analytical laboratories conducting LC-MS/MS or HPLC quantification of Peucedani Radix extracts and related herbal formulations. It enables the creation of precise calibration curves necessary for determining the bioavailability, metabolism, and batch-to-batch consistency of traditional medicines and novel pharmaceutical preparations [3].

In Vitro Metabolic Stability and Efflux Transporter Assays

Due to its superior baseline stability in non-NADPH environments compared to its levorotatory isomers, Praeruptorin C is the optimal substrate for precise in vitro metabolic profiling. It is frequently procured for assays evaluating carboxylesterase-mediated degradation and multidrug resistance-associated protein 2 (MRP2) upregulation, ensuring that measured transport or metabolic kinetics are not confounded by spontaneous compound hydrolysis [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
NSCLC cell-model studies
Pathway-specific antiproliferative activity (ERK/CTSD context)
Proliferation, colony formation, and migration endpoint review
Calcium antagonism comparative research
Reported pD2′ potency window vs. nifedipine and Praeruptorin E
Vasorelaxation endpoint context in tissue preparations
Metabolic stability screening
Carboxylesterase resistance profile
Microsomal stability endpoint review (RLM/HLM)
Bone resorption research
Osteoclast formation inhibition context (RANKL/NF-κB/JNK)
OVX mouse model endpoint monitoring

XLogP3

4.4

Hydrogen Bond Acceptor Count

7

Exact Mass

428.18350323 g/mol

Monoisotopic Mass

428.18350323 g/mol

Heavy Atom Count

31

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